molecular formula C16H14Br2O2 B14670562 2,3-Dibromo-3-phenylpropyl benzoate CAS No. 40327-01-3

2,3-Dibromo-3-phenylpropyl benzoate

Cat. No.: B14670562
CAS No.: 40327-01-3
M. Wt: 398.09 g/mol
InChI Key: JJDWSNRLPFWNCM-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-phenylpropyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two bromine atoms and a phenyl group attached to a propyl chain, which is further esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-3-phenylpropyl benzoate typically involves the bromination of 3-phenylpropyl benzoate. The reaction is carried out using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-phenylpropyl benzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

    Reduction Reactions: The compound can be reduced to form 3-phenylpropyl benzoate by using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The phenyl group can undergo oxidation to form benzoic acid derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dibromo-3-phenylpropyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-phenylpropyl benzoate involves its interaction with molecular targets through its bromine atoms and phenyl group. The bromine atoms can participate in electrophilic reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can affect various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-3-phenylpropanoic acid
  • 3-Phenylpropyl benzoate
  • 2,3-Dibromo-3-phenylpropyl acetate

Uniqueness

2,3-Dibromo-3-phenylpropyl benzoate is unique due to its specific combination of bromine atoms and a phenyl group esterified with benzoic acid.

Properties

CAS No.

40327-01-3

Molecular Formula

C16H14Br2O2

Molecular Weight

398.09 g/mol

IUPAC Name

(2,3-dibromo-3-phenylpropyl) benzoate

InChI

InChI=1S/C16H14Br2O2/c17-14(15(18)12-7-3-1-4-8-12)11-20-16(19)13-9-5-2-6-10-13/h1-10,14-15H,11H2

InChI Key

JJDWSNRLPFWNCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(COC(=O)C2=CC=CC=C2)Br)Br

Origin of Product

United States

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